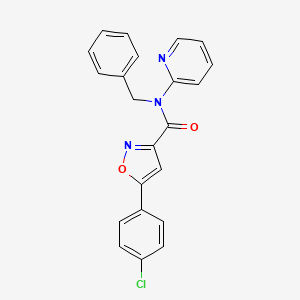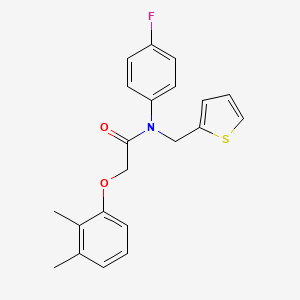![molecular formula C19H28N4O2 B11367786 N-butyl-N-methyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11367786.png)
N-butyl-N-methyl-2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is a complex organic compound that features a morpholine ring, a benzodiazole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves multiple steps:
Formation of the Benzodiazole Moiety: This can be achieved by cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions involving morpholine and an appropriate electrophile.
Formation of the Acetamide Group: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.
N-Butylation and N-Methylation: The final steps involve the alkylation of the nitrogen atoms with butyl and methyl groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring and benzodiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural features that may interact with biological targets.
Pharmacology: It can be used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-butyl-N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide involves its interaction with specific molecular targets. The benzodiazole moiety may interact with receptors or enzymes, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems. The acetamide group may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-methylmorpholine: A simpler compound with a morpholine ring and a methyl group.
Benzodiazole derivatives: Compounds containing the benzodiazole moiety, which are known for their biological activity.
Acetamide derivatives: Compounds with an acetamide group, often used in medicinal chemistry.
Uniqueness
N-butyl-N-methyl-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H28N4O2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-butyl-N-methyl-2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C19H28N4O2/c1-3-4-9-21(2)19(24)15-23-17-8-6-5-7-16(17)20-18(23)14-22-10-12-25-13-11-22/h5-8H,3-4,9-15H2,1-2H3 |
InChI Key |
SCGLOPDIBIPJTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11367704.png)
![1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B11367712.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide](/img/structure/B11367717.png)
![4,6-dimethyl-N-(3-methylphenyl)-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B11367730.png)
![2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11367732.png)
![N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11367733.png)

![5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide](/img/structure/B11367738.png)
![5,7-Diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11367740.png)


![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)pyrrolidin-2-one](/img/structure/B11367764.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide](/img/structure/B11367770.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-tert-butylphenoxy)propan-1-one](/img/structure/B11367792.png)
